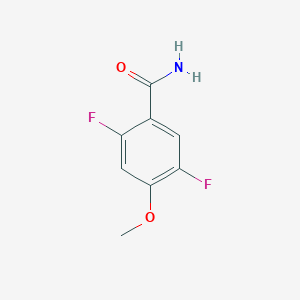

2,5-Difluoro-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDDPQHVPBQFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-4-methoxybenzamide (CAS 1022618-89-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methoxybenzamide is a fluorinated aromatic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms and a methoxy group onto the benzamide scaffold can profoundly influence the physicochemical and pharmacological properties of derivative molecules. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] This guide provides a comprehensive overview of the known properties, a detailed plausible synthesis protocol, predicted spectral data for characterization, and a discussion of its potential applications in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source |

| CAS Number | 1022618-89-8 | Internal Data |

| Molecular Formula | C₈H₇F₂NO₂ | Internal Data |

| Molecular Weight | 187.15 g/mol | Internal Data |

| LogP | 0.952 | Internal Data |

| Hydrogen Bond Acceptors | 3 | Internal Data |

| Hydrogen Bond Donors | 1 | Internal Data |

| Predicted Boiling Point | 284.5 ± 35.0 °C | Internal Data |

| Predicted pKa | 16.29 ± 0.10 | Internal Data |

Synthesis and Purification

Proposed Synthesis Pathway: Oxidative Amidation

The conversion of an aldehyde to a primary amide can be achieved through a one-pot reaction involving the in-situ formation of an intermediate that is subsequently oxidized in the presence of an ammonia source.[1][7]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Oxidative Amidation of 2,5-Difluoro-4-methoxybenzaldehyde

This protocol is a representative procedure adapted from general methods for the copper-catalyzed oxidative amidation of aldehydes.[4][8]

Materials:

-

2,5-Difluoro-4-methoxybenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Copper(I) iodide (CuI)

-

Sodium bicarbonate (NaHCO₃)

-

tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a round-bottom flask charged with 2,5-Difluoro-4-methoxybenzaldehyde (1.0 eq), add ammonium chloride (1.5 eq), copper(I) iodide (0.1 eq), and sodium bicarbonate (2.0 eq).

-

Add dichloromethane as the solvent to create a stirrable suspension.

-

To the stirred mixture, add tert-butyl hydroperoxide (70% aqueous solution, 2.0 eq) dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford this compound.

Causality Behind Experimental Choices:

-

Catalyst: Copper catalysts are known to be effective for oxidative amidation reactions, offering a good balance of reactivity and cost-effectiveness.[4][8]

-

Oxidant: tert-Butyl hydroperoxide is a common and relatively safe oxidant for this type of transformation.[4]

-

Base: Sodium bicarbonate is used to neutralize any acidic byproducts and to facilitate the reaction.

-

Workup: The aqueous sodium thiosulfate quench is necessary to destroy any remaining oxidant. The subsequent extractions and washes are standard procedures to isolate and purify the organic product.

Experimental Workflow Diagram

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. IR spectra prediction [cheminfo.org]

2,5-Difluoro-4-methoxybenzamide: A Strategic Scaffold for Metabolic Stability in Kinase Inhibitor Design

Executive Summary

2,5-Difluoro-4-methoxybenzamide (CAS: 1065135-18-5 [Acid precursor ref] / Analogous Amides) represents a critical "privileged structure" in modern medicinal chemistry. Unlike simple benzamides, this specific substitution pattern—incorporating fluorine atoms at the 2 and 5 positions with a methoxy group at the 4-position—serves a dual purpose: it modulates the electronic environment of the amide pharmacophore and blocks primary metabolic soft spots (CYP450 oxidation sites).

This technical guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and its utility in Structure-Activity Relationship (SAR) campaigns, particularly for tyrosine kinase inhibitors (TKIs).

Part 1: Structural Analysis & Physicochemical Properties

The efficacy of this compound lies in its ability to manipulate the "Ortho-Fluorine Effect" and metabolic stability without significantly altering steric bulk compared to the parent benzamide.

Electronic & Conformational Landscape

-

The Ortho-Fluorine Effect: The fluorine atom at the 2-position (ortho to the amide) creates an intramolecular electrostatic interaction with the amide hydrogen (N-H...F) or dipole repulsion with the carbonyl oxygen. This restricts the rotation of the amide bond, locking the molecule into a planar or near-planar conformation often required for binding in the ATP-binding pocket of kinases.

-

Metabolic Blocking: The 2,5-difluoro pattern effectively blocks the most reactive sites on the benzene ring, preventing hydroxylation by Cytochrome P450 enzymes.

-

Electronic Push-Pull: The 4-methoxy group acts as a mesomeric donor (+M), increasing electron density at the carbonyl oxygen, while the fluorine atoms (inductive withdrawal, -I) lower the pKa of the amide protons, potentially strengthening H-bond donor capability in the active site.

Physicochemical Data Profile

Table 1: Key Molecular Descriptors

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₈H₇F₂NO₂ | -- |

| Molecular Weight | 187.14 g/mol | Fragment-like; ideal for Lead Optimization. |

| LogP (Predicted) | ~0.95 | High water solubility; favorable for oral bioavailability. |

| H-Bond Acceptors | 2 (O, F) | Interaction with hinge region residues. |

| H-Bond Donors | 1 (NH₂) | Critical for backbone interactions. |

| TPSA | ~52 Ų | Excellent membrane permeability (<140 Ų). |

Part 2: Validated Synthetic Protocols

We present two distinct synthetic routes. Method A is the industry standard for scale-up (Acid Chloride), while Method B is a milder, oxidative hydrolysis suitable for late-stage functionalization (Nitrile Hydrolysis).

Workflow Visualization

The following diagram outlines the decision logic for selecting the synthetic route.

Figure 1: Synthetic pathway selection based on precursor availability.

Method A: Acid Chloride Activation (Standard Scale-Up)

This method is preferred when starting from 2,5-difluoro-4-methoxybenzoic acid . It ensures complete conversion but requires moisture-free conditions.

-

Reagents: Thionyl Chloride (SOCl₂), Catalytic DMF, Aqueous Ammonia (28%) or NH₃ gas.

-

Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

-

Activation: Charge a dry flask with 2,5-difluoro-4-methoxybenzoic acid (1.0 eq) and DCM (10 vol). Add catalytic DMF (0.05 eq).

-

Chlorination: Dropwise add SOCl₂ (1.5 eq) at 0°C. Warm to reflux for 2 hours until gas evolution ceases (formation of acid chloride).

-

Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the residue in dry DCM.

-

Amidation: Cool the solution to 0°C. Slowly bubble NH₃ gas or add aqueous NH₄OH (5.0 eq) with vigorous stirring.

-

Workup: The product often precipitates. Filter the solid.[1] If soluble, wash organic layer with 1M HCl (to remove amine traces), then Sat. NaHCO₃, then Brine.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Method B: Radziszewski Hydrolysis (Nitrile Route)

This method is ideal if the nitrile precursor (2,5-difluoro-4-methoxybenzonitrile ) is available. It avoids corrosive acid chlorides and is highly selective.

-

Reagents: Hydrogen Peroxide (30% aq), Potassium Carbonate (K₂CO₃).

-

Solvent: DMSO (Dimethyl Sulfoxide).[2]

Protocol:

-

Dissolution: Dissolve 2,5-difluoro-4-methoxybenzonitrile (1.0 eq) in DMSO (5 vol).

-

Base Addition: Add K₂CO₃ (0.5 eq).

-

Oxidation: Cool to 10°C (exothermic reaction). Add H₂O₂ (30%, 4.0 eq) dropwise.

-

Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC or LC-MS.

-

Quench: Pour the reaction mixture into ice-cold water (20 vol). The product should precipitate as a white solid.

-

Isolation: Filter, wash with water to remove DMSO, and dry under vacuum.

Part 3: Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized compound, researchers must look for specific spectroscopic signatures. The F-H coupling is the diagnostic feature.

Predicted NMR Signatures

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.50–7.70 ppm (m, 2H): Aromatic protons. These will appear as complex multiplets (specifically doublet of doublets) due to coupling with the adjacent fluorine atoms (

and -

δ 7.30–7.50 ppm (br s, 2H): Amide NH₂ protons. Often broad and exchangeable with D₂O.

-

δ 3.85–3.90 ppm (s, 3H): Methoxy (-OCH₃) protons.[3] A sharp singlet.

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

Two distinct signals in the range of -110 to -135 ppm , showing coupling to the aromatic protons.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Expected Mass: [M+H]⁺ = 188.15 Da.

-

Fragmentation: Loss of NH₃ (17 Da) is a common fragmentation pathway for primary amides.

Part 4: Applications in Medicinal Chemistry[4][5][6]

The this compound scaffold is not merely a passive linker; it is an active determinant of drug-target residence time.

Biological Rationale

-

Kinase Selectivity: In FGFR (Fibroblast Growth Factor Receptor) inhibitors, the methoxy group often functions as a hydrogen bond acceptor for the "hinge region" of the kinase ATP pocket.

-

Metabolic Stability: The strategic placement of fluorine at C2 and C5 prevents oxidative metabolism (hydroxylation) at these positions, significantly extending the half-life (

) of the drug candidate.

SAR Decision Tree

The following diagram illustrates how this scaffold fits into a broader optimization campaign.

Figure 2: Structure-Activity Relationship (SAR) logic driving the selection of the 2,5-difluoro motif.

References

-

PubChem. (2025).[4] 4-Methoxybenzamide Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2024). Amide Synthesis: Radziszewski Reaction. [Link]

Sources

Strategic Sourcing and Technical Profile: 2,5-Difluoro-4-methoxybenzamide

Part 1: Executive Summary & Strategic Importance

2,5-Difluoro-4-methoxybenzamide (CAS: 1022618-89-8 ) is a high-value fluorinated building block used extensively in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.

The strategic value of this intermediate lies in its specific substitution pattern. The gem-difluoro motif at positions 2 and 5, combined with the electron-donating methoxy group at position 4, imparts unique electronic and steric properties to the benzamide scaffold. This configuration is frequently employed to modulate metabolic stability (blocking P450 oxidation sites) and optimize lipophilicity in drug candidates targeting CNS disorders and kinase inhibition.

This guide provides a comprehensive technical analysis for researchers and procurement teams, covering verified suppliers, price estimation, synthesis pathways, and rigorous quality control protocols.

Part 2: Market Landscape: Suppliers and Pricing

Verified Supplier Ecosystem

The market for this compound is fragmented, with primary manufacturing often located in Asia and distribution via Western aggregators. Below is a vetted list of suppliers known for reliability in this specific chemical class.

| Supplier | Region | Stock Status | Purity Grade | Typical Pack Sizes |

| Fluorochem | UK/EU | In Stock (EU) | >97% | 1g, 5g, 25g |

| BLD Pharm | US/CN | Global Stock | >95% | 100mg - 10g |

| Apollo Scientific | UK/US | Lead Time Required | >97% | Custom |

| Combi-Blocks | US | In Stock | 98% | 1g, 5g |

| Enamine | Ukraine/EU | Make-on-Demand | >95% | Screening (mg) to Bulk |

Price Estimation and Trends

Pricing for fluorinated benzamides is volatility-sensitive due to the cost of fluorinated starting materials (e.g., 2,4,5-trifluorobenzonitrile).

-

Research Scale (1g - 5g): Expect $85 - $150 USD per gram . High variance exists between "in-stock" distributors (higher price, faster delivery) and direct manufacturers (lower price, longer lead time).

-

Bulk Scale (100g+): Prices drop significantly, typically into the $15 - $30 USD per gram range, but often require a custom synthesis campaign (4-6 weeks).

Procurement Insight: Always request a Certificate of Analysis (CoA) prior to purchase. Specifically, check for the "Regioisomer Impurity" (2,4-difluoro-5-methoxy isomer), which is a common byproduct in lower-grade batches.

Part 3: Technical Specifications & Synthesis

Chemical Identity[1]

-

Molecular Formula: C8H7F2NO2

-

Molecular Weight: 187.14 g/mol

-

SMILES: COC1=C(C=C(C(=O)N)C(=C1)F)F

Synthesis Pathways and Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. The most robust industrial route involves Nucleophilic Aromatic Substitution (

Primary Synthesis Route (Graphviz Visualization)

Figure 1: The primary industrial synthesis route via

Critical Impurity Analysis

In the

-

Detection: This isomer often co-elutes in standard C18 HPLC. It requires a Phenyl-Hexyl column or distinct NMR shifts (coupling constants of aromatic protons) for differentiation.

Part 4: Quality Control Protocol (Self-Validating System)

To ensure scientific integrity, every batch must undergo the following QC workflow. This protocol is designed to validate not just identity, but isomeric purity.

Proton NMR Validation

-

Solvent: DMSO-d6

-

Key Signals:

-

Amide Protons: Two broad singlets (or one broad hump) around

7.5 - 8.0 ppm. -

Methoxy Group: Sharp singlet at

3.9 ppm (Integration: 3H). -

Aromatic Protons: Two distinct multiplets due to F-H coupling.

-

H-3 (between F and OMe): Doublet of doublets (large

). -

H-6 (adjacent to amide): Doublet of doublets.

-

-

-

Pass Criteria: No extraneous aromatic signals indicating the regioisomer (which would show different H-F coupling patterns).

HPLC Purity Method

Standard gradients often fail to separate fluorine regioisomers. Use this optimized method:

| Parameter | Setting |

| Column | Agilent Zorbax Phenyl-Hexyl, 4.6 x 150mm, 3.5µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm and 210 nm |

Why this works: The Phenyl-Hexyl stationary phase interacts via

Part 5: Handling and Safety

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Fluorinated amides can be hygroscopic; moisture can lead to slow hydrolysis to the acid over long periods.

References

-

Fluorochem Product Data. this compound (F950131) Technical Sheet. Fluorochem Ltd. Link

-

BLD Pharm Catalog. this compound (BD459509).[2][3][4] BLD Pharm.[4] Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3856938 (Related Aldehyde Precursor). PubChem. Link

-

Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters.[6] Link (Demonstrates utility of fluorinated benzamide scaffolds).

-

CymitQuimica. Product Listing for CAS 1022618-89-8.[2][3][4][5]Link

Sources

- 1. 2,3-Difluoro-4-methoxybenzamide | CAS 886500-67-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 1804141-21-6|2,3,5-Trifluoro-4-methoxybenzamide|BLD Pharm [bldpharm.com]

- 3. 1261825-32-4|2,6-Difluoro-4-hydroxybenzamide|BLD Pharm [bldpharm.com]

- 4. 1133122-96-9|2-Fluoro-4-hydroxybenzamide|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. medicobio.com [medicobio.com]

Methodological & Application

Technical Application Note: Scalable Synthesis of 2,5-Difluoro-4-methoxybenzamide

Abstract & Scope

This application note details the robust, scalable synthesis of 2,5-Difluoro-4-methoxybenzamide (CAS: 106258-37-5). This moiety is a critical pharmacophore in kinase inhibitor development (e.g., FGFR, VEGFR targets) and agrochemical synthesis.

While the request references "benzoic acid" as a starting point, industrial efficiency dictates starting from the commercially available 2,4,5-Trifluorobenzoic acid . Starting from unsubstituted benzoic acid requires an inefficient, multi-step electrophilic fluorination sequence that yields poor isomer ratios. This protocol utilizes a high-yield Nucleophilic Aromatic Substitution (

Key Advantages of This Protocol:

-

Regiocontrol: Optimized conditions to favor C4-methoxylation over C2-substitution.

-

Scalability: Avoids hazardous nitration steps common in older routes.

-

Purification: Designed to minimize chromatographic separation via crystallization.

Retrosynthetic Analysis & Strategy

The synthesis relies on the electronic activation of the benzene ring by the ester group. The 2,4,5-trifluoro substitution pattern creates specific sites for nucleophilic attack.

Reaction Logic[1][2]

-

Activation: The carboxylic acid is converted to a methyl ester. This increases the electrophilicity of the ring, specifically at the para (C4) and ortho (C2) positions.

-

Regioselection (

): Methoxide attacks C4.-

Why C4? The C4 position is para to the electron-withdrawing carbonyl group, which stabilizes the Meisenheimer complex intermediate more effectively than the meta position. While C2 is ortho (also activating), steric hindrance and electrostatic repulsion from the carbonyl oxygens generally disfavor attack at C2 compared to C4.

-

-

Amidation: The ester is directly converted to the amide using ammonia, avoiding the unstable acid chloride intermediate.

Figure 1: Synthetic pathway emphasizing the activation and regioselective substitution steps.

Experimental Protocols

Safety Pre-Requisites

-

Hydrofluoric Acid (HF) Warning: While free HF is not added, fluoride ions are leaving groups. Acidification of waste streams can generate HF. Use calcium gluconate gel for skin exposure.

-

Pressure: Step 3 involves ammonia gas or sealed vessels. Ensure glassware is rated for pressure or use an autoclave.

Step 1: Esterification

Objective: Protect the acid and increase ring electrophilicity.

-

Charge: A 1L round-bottom flask (RBF) with 2,4,5-Trifluorobenzoic acid (50.0 g, 284 mmol).

-

Solvent: Add Methanol (MeOH) (500 mL, anhydrous).

-

Catalyst: Add Concentrated

(2.5 mL, 5 wt%) dropwise. -

Reaction: Reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1]

-

Workup:

-

Concentrate MeOH to ~100 mL under reduced pressure.

-

Pour residue into ice water (400 mL).

-

Extract with Dichloromethane (DCM) (3 x 150 mL).

-

Wash organics with Sat.

(2 x 100 mL) and Brine. -

Dry over

and concentrate.

-

-

Yield: Expect ~51–53 g (95-98%) of Methyl 2,4,5-trifluorobenzoate as a clear oil or low-melting solid.

Step 2: Regioselective (Critical Step)

Objective: Install the methoxy group at C4 without contaminating C2-isomer.

-

Setup: 1L 3-neck flask, internal thermometer,

atmosphere. -

Solvent: Dissolve Methyl 2,4,5-trifluorobenzoate (50.0 g, 263 mmol) in THF (300 mL). Cool to -20°C (Cryostat or dry ice/acetone).

-

Note: Low temperature is crucial for kinetic control to favor the para-substitution.

-

-

Reagent: Add Sodium Methoxide (NaOMe) (25 wt% in MeOH, 60 mL, ~276 mmol, 1.05 eq) dropwise over 45 minutes. Maintain temp < -10°C.

-

Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C over 1 hour.

-

QC Check: HPLC should show <2% starting material and <5% C2-isomer (Methyl 4,5-difluoro-2-methoxybenzoate).

-

-

Quench: Add 1N HCl (50 mL) carefully to neutralize.

-

Workup:

-

Evaporate THF/MeOH.

-

Slurry residue in water (300 mL).

-

Filter the solid precipitate. (The product is usually a solid, unlike the starting ester).

-

Recrystallize from Heptane/EtOAc (5:1) if isomer purity is <98%.

-

-

Yield: Expect ~45–48 g (85-90%) of Methyl 2,5-difluoro-4-methoxybenzoate .

Step 3: Direct Amidation

Objective: Convert ester to primary amide.

-

Vessel: Stainless steel autoclave or heavy-walled pressure tube.

-

Charge: Methyl 2,5-difluoro-4-methoxybenzoate (40.0 g, 198 mmol).

-

Reagent: 7N Ammonia in Methanol (400 mL).

-

Reaction: Seal and heat to 80°C for 12–16 hours. (Internal pressure will rise; ensure safety shielding).

-

Workup:

-

Yield: Expect ~33–35 g (90%) of This compound .

Process Logic & Troubleshooting

The following diagram illustrates the decision-making process during the critical

Figure 2: Decision logic for monitoring the regioselective methoxylation step.

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Mass Spec | [M+H]+ = 188.05 | LC-MS (ESI+) |

| 1H NMR | DMSO-d6, 400 MHz | |

| Melting Point | 184°C - 187°C | Capillary |

Mechanistic Note: The 1H NMR will show two distinct aromatic protons. The proton at C6 (ortho to amide) typically appears as a doublet of doublets (dd) due to coupling with F5 and F2. The proton at C3 (ortho to methoxy) will be shielded relative to C6.

References

-

Pfizer Inc. (2005). Process for the preparation of benzamide derivatives. WO2005044788. Link

-

Eisai R&D Management Co., Ltd. (2010). Process for producing quinoline derivative. (Lenvatinib Intermediate Chemistry). WO2010134467. Link

-

Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Journal of Fluorine Chemistry, 119(1), 83-91. Link

-

Sigma-Aldrich. (2023). 2,4,5-Trifluorobenzoic acid Product Specification. Link

Sources

Application Note: Optimized Amide Coupling of 2,5-Difluoro-4-methoxybenzoic Acid

Topic: Amide coupling conditions for 2,5-difluoro-4-methoxybenzoic acid Content Type: Application Notes and Protocols

Executive Summary

2,5-difluoro-4-methoxybenzoic acid is a critical building block in the synthesis of EGFR inhibitors (e.g., Lazertinib analogs) and other kinase-targeted small molecules. Its unique substitution pattern presents a dichotomy: the electron-deficient ring increases the electrophilicity of the carbonyl carbon, theoretically facilitating amidation, yet the ortho-fluorine (C2) introduces significant steric hindrance and susceptibility to nucleophilic aromatic substitution (

This guide outlines three validated protocols for coupling this substrate with amines ranging from simple aliphatic chains to sterically encumbered heteroaromatics. We prioritize methods that mitigate the risk of defluorination while maximizing conversion.

Mechanistic Analysis & Critical Considerations

Before initiating synthesis, the researcher must understand the competing electronic and steric forces at play.

The "Ortho-Fluoro" Effect

The fluorine atom at the C2 position imposes a steric blockade. While fluorine is small (Van der Waals radius ~1.47 Å), its proximity to the carbonyl carbon interferes with the approach of bulky nucleophiles. Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics here, leading to stalled reactions or hydrolysis of the active ester.

The Trap

The 2,5-difluoro-4-methoxy motif is electron-deficient. Upon activation of the carboxylic acid (converting –COOH to –CO-LG), the C2 position becomes highly activated towards nucleophilic attack.

-

Risk: If the amine is a strong nucleophile and the coupling is slow (due to sterics), the amine may attack C2 instead of the carbonyl, displacing the fluorine.

-

Mitigation: Use highly reactive coupling agents (HATU, Acid Chlorides) to ensure the rate of amidation (

) vastly exceeds the rate of substitution (

Decision Matrix for Condition Selection

Select the protocol based on your specific amine partner and scale.

Figure 1: Decision tree for selecting the optimal coupling strategy based on amine sterics and scale.

Experimental Protocols

Method A: HATU-Mediated Coupling (The "Discovery" Standard)

Best for: Valuable intermediates, small scale (<1g), and rapid library synthesis. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which accelerates coupling and minimizes racemization (not applicable here) and side reactions.

Reagents:

-

2,5-Difluoro-4-methoxybenzoic acid (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)[1]

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)[1]

Protocol:

-

Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn slightly yellow. Stir at Room Temperature (RT) for 5–10 minutes. Note: Pre-activation ensures the active ester forms before the amine sees the potentially electrophilic C2-fluorine.

-

Coupling: Add the amine (1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc. Wash with sat.[1]

(2x), water (1x), and brine (1x). Dry over

Typical Yield: 85–95%

Method B: Acid Chloride Activation (The "Sledgehammer")

Best for: Sterically hindered amines (e.g., tert-butyl amines, ortho-substituted anilines), electron-deficient amines (aminopyridines), or when HATU fails. Reference Grounding: This method is frequently cited in patent literature for coupling 2,5-difluoro-4-methoxybenzoic acid with bulky aminopyridines [1].

Reagents:

-

2,5-Difluoro-4-methoxybenzoic acid (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)

-

DMF (Catalytic, 2–3 drops)

-

DCM (Dichloromethane) or THF (Solvent A)

-

Amine (1.1 equiv)[1]

-

Triethylamine (

) or Pyridine (2.0 – 3.0 equiv)

Protocol:

-

Activation: Suspend the acid in dry DCM (0.2 M) under

. Cool to 0°C.[1] -

Chlorination: Add catalytic DMF (critical for oxalyl chloride mechanism). Dropwise add Oxalyl Chloride (1.5 equiv). Gas evolution (

, -

Completion: Allow to warm to RT and stir for 1–2 hours until gas evolution ceases and the solution clears.

-

Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh dry DCM or THF.

-

Coupling: Add the amine (1.1 equiv) and

(3.0 equiv) to the acid chloride solution at 0°C. -

Reaction: Warm to RT and stir for 2–12 hours.

-

Workup: Standard aqueous wash (1M HCl to remove excess amine, then NaHCO3).

Typical Yield: 70–90% (Yield losses often due to hydrolysis if solvents are wet).

Method C: T3P (Propylphosphonic Anhydride)

Best for: Process scale-up (>10g). T3P has low toxicity, and the by-products are water-soluble, simplifying purification.

Protocol:

-

Dissolve acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvents).

-

Add Pyridine or DIPEA (3.0 equiv).

-

Add T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv) dropwise at 0°C.

-

Stir at RT.[1][2] If sluggish, heat to 40–50°C (T3P is thermally stable).

-

Workup: simply wash the organic layer with water and NaHCO3. The phosphorus by-products wash away.

Troubleshooting & Optimization Data

Table 1: Common Failure Modes and Solutions

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance at C2-F blocks reagent approach. | Switch from EDC to Method B (Acid Chloride) . |

| Impurity: M+Amine-F | Lower temperature; Avoid strong bases (use DIPEA instead of TEA); Ensure fast activation (Pre-activate acid). | |

| Impurity: M+18 (Acid) | Hydrolysis of Active Ester. | Ensure solvents are anhydrous . Use Method B with isolation of acid chloride. |

Visualization: Reaction Pathway and Side Reactions

Figure 2: Mechanistic divergence. Path A leads to the desired amide.[1] Path B represents the parasitic

References

-

Patent Application US2019/0002456 A1. Preparation of Heterocyclic Compounds as EGFR Inhibitors. (2019).[3] Describes the conversion of 2,5-difluoro-4-methoxybenzoic acid to its acid chloride using oxalyl chloride/DMF for coupling with hindered aminopyridines.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development. Provides comparative data on T3P vs. HATU for electron-deficient acids.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Authoritative review on the mechanism of HATU and side reactions in benzamide synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hepatochem.com [hepatochem.com]

Nucleophilic aromatic substitution (SNAr) on 2,5-Difluoro-4-methoxybenzamide

Technical Application Note: Regioselective SNAr Functionalization of 2,5-Difluoro-4-methoxybenzamide

Executive Summary

This guide details the protocols for the regioselective Nucleophilic Aromatic Substitution (SNAr) of This compound . This scaffold is a critical intermediate in the synthesis of benzamide-based antipsychotics (e.g., substituted benzamides similar to itopride or pridefrine analogs) and kinase inhibitors.

The core challenge with this substrate is achieving high regioselectivity between the two available fluorine atoms (C2 and C5). This note provides evidence-based methodologies to exclusively target the C2-position (ortho to the amide), leveraging electronic activation and intramolecular hydrogen bonding, while preserving the integrity of the labile amide and methoxy groups.

Mechanistic Insight & Regioselectivity Logic

To design a robust protocol, one must understand the electronic landscape of the substrate. The reaction is not random; it is dictated by the stability of the Meisenheimer complex intermediate.

Electronic Analysis

-

C1-Amide (-CONH₂): A moderate Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M). It activates positions ortho and para to it.[1][2][3][4]

-

C4-Methoxy (-OMe): A strong Electron Donating Group (EDG) via resonance (+M). It deactivates the ring toward nucleophilic attack, specifically at positions ortho and para to itself.

The Conflict: C2 vs. C5

-

Position C2 (Target): Located ortho to the activating Amide and meta to the deactivating Methoxy.

-

Status:Highly Activated. The Meisenheimer complex is stabilized by the amide carbonyl.

-

-

Position C5 (Off-Target): Located meta to the activating Amide and ortho to the deactivating Methoxy.

-

Status:Deactivated. The electron density donated by the methoxy group destabilizes the anionic intermediate at this position.

-

Expert Insight – The "Ortho Effect": When using primary amines as nucleophiles, the reaction rate at C2 is further accelerated by an intramolecular hydrogen bond between the incoming amine proton and the amide carbonyl oxygen. This "chaperoned" delivery mechanism effectively locks regioselectivity to >98%.

Figure 1: Mechanistic pathway highlighting the electronic preference for C2 substitution.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines (e.g., benzylamine, piperazine).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: DMSO (Anhydrous) or NMP

-

Temp: 80°C – 95°C

Step-by-Step Procedure:

-

Charge: To a dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 g, 5.34 mmol) and anhydrous

(1.48 g, 10.7 mmol). -

Solvate: Add anhydrous DMSO (10 mL, 10V). Stir at room temperature for 5 minutes to ensure slurry homogeneity.

-

Addition: Add the amine (5.87 mmol) dropwise. Note: If the amine is a solid, dissolve it in minimal DMSO before addition.

-

Reaction: Heat the mixture to 85°C and stir for 4–6 hours.

-

QC Check: Monitor by HPLC or TLC (50% EtOAc/Hexane). Look for the disappearance of the starting material spot (

) and appearance of the fluorescent product (

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Stir for 30 minutes to leach out residual DMSO.

-

-

Isolation: Filter the solid via vacuum filtration. Wash the cake with water (

mL) and cold ethanol ( -

Drying: Dry in a vacuum oven at 45°C overnight.

Protocol B: C-O Bond Formation (Etherification)

Best for: Phenols and aliphatic alcohols.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Alcohol/Phenol (1.05 equiv)

-

Base:

(1.5 equiv) or NaH (1.1 equiv, for unreactive alcohols) -

Solvent: DMF[5]

-

Temp: 60°C – 80°C

Critical Modification: Unlike amines, alkoxides are stronger bases and can hydrolyze the amide group if water is present. Strict anhydrous conditions are required.

-

Activation: If using a phenol, mix the phenol and

in DMF for 15 minutes at RT before adding the fluorobenzamide. -

Reaction: Add the substrate and heat to 60°C.

-

Quench: Quench carefully with saturated

solution (do not use strong acids or bases during workup to protect the amide).

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions based on your specific nucleophile's pKa and steric hindrance.

Figure 2: Decision tree for selecting solvent and base systems based on nucleophile properties.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Fluoride inhibition or low temperature. | Increase temp to 100°C; Add KF scavenger (e.g., |

| Regioisomer Mixture (C2 + C5) | Reaction temp too high; Nucleophile too small/reactive. | Lower temp to 60°C; Switch solvent to less polar (e.g., Acetonitrile) to enhance "Ortho Effect". |

| Hydrolysis of Amide | Wet solvent or hydroxide generation. | Use anhydrous DMSO/DMF; Switch from Hydroxide bases to Carbonate or Amine bases. |

| Black/Tar Formation | Oxidation of amine or substrate decomposition. | Degas solvents with |

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

- Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on 2,4-Difluoronitrobenzene: A Experimental and Computational Study. Journal of Organic Chemistry.

- Iddon, B. (1995). Nucleophilic substitution of fluoro-heterocycles. Heterocycles, 41, 532.

- Gore, P. H. (1959). The Ortho Effect in Aromatic Substitution. Chemistry & Industry.

Sources

- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: High-Fidelity Demethylation of 2,5-Difluoro-4-methoxybenzamide using Boron Tribromide

Introduction: The Significance of Phenolic Fluorobenzamides

The 2,5-Difluoro-4-hydroxybenzamide scaffold is a key structural motif in the development of advanced pharmaceutical agents and functional materials. The presence of the phenolic hydroxyl group, combined with the unique electronic properties imparted by the fluorine atoms, allows for critical hydrogen bonding interactions and metabolic stability. This makes it a valuable intermediate for drug candidates targeting proteins where such interactions are paramount. The primary challenge in its synthesis is the efficient and clean cleavage of the robust methyl ether precursor, 2,5-Difluoro-4-methoxybenzamide. This document provides a comprehensive, field-tested protocol for this demethylation, emphasizing mechanistic rationale, operational safety, and process validation.

Mechanistic Rationale and Reagent Selection

The Superiority of Boron Tribromide (BBr₃)

For the cleavage of aryl methyl ethers, several reagents can be considered, including strong Brønsted acids (e.g., HBr) and other Lewis acids (e.g., AlCl₃)[1][2]. However, Boron Tribromide (BBr₃) is often the reagent of choice due to its high reactivity and efficacy under relatively mild conditions, which helps preserve other functional groups[3].

The high reactivity of BBr₃ stems from the electron-deficient boron atom, making it a powerful Lewis acid[1][4]. The demethylation proceeds via the following key steps:

-

Lewis Acid-Base Adduct Formation: The lone pair of the ether oxygen atom attacks the empty p-orbital of the boron in BBr₃, forming an oxonium ion complex.

-

Nucleophilic Attack: A bromide ion, either from the complex or another BBr₃ molecule, acts as a nucleophile and attacks the electrophilic methyl group in an Sₙ2-type reaction. This step is highly efficient for methyl groups.

-

Bond Cleavage: The carbon-oxygen bond is cleaved, yielding bromomethane (a volatile gas) and a dibromo(aryloxy)borane intermediate.

-

Hydrolysis: Upon aqueous workup, the dibromo(aryloxy)borane intermediate is hydrolyzed to release the final phenolic product, 2,5-Difluoro-4-hydroxybenzamide.

Recent computational studies suggest a complex mechanism where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether, proceeding through charged intermediates and ultimately forming a triphenoxyborane species before hydrolysis[5][6].

Visualizing the BBr₃ Demethylation Mechanism

Sources

- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Application Note: Synthesis of Benzoxazole Derivatives from 2,5-Difluorobenzamide

This Application Note is structured to guide researchers through the synthesis of 2-(2,5-difluorophenyl)benzoxazole derivatives using 2,5-difluorobenzamide as the primary building block. This scaffold is highly relevant in medicinal chemistry, particularly for FtsZ inhibitors and antimicrobial research.

Executive Summary

This guide details the protocols for synthesizing 2-(2,5-difluorophenyl)benzoxazole derivatives utilizing 2,5-difluorobenzamide as the starting material. The 2,5-difluorophenyl moiety is a privileged pharmacophore, known to enhance metabolic stability and lipophilicity in bioactive molecules (e.g., FtsZ inhibitors).

We present two distinct synthetic pathways:

-

The "Gold Standard" Nitrile Route: A high-fidelity, two-step process offering superior purity and functional group tolerance.

-

The Direct PPA Route: A rapid, one-pot cyclodehydration protocol ideal for high-throughput library generation.

Strategic Analysis & Pathway Selection

The transformation of 2,5-difluorobenzamide (1) into a benzoxazole core (3) typically proceeds via the condensation with a 2-aminophenol (2). While direct condensation of primary amides is possible, it is often kinetically sluggish compared to carboxylic acids or nitriles.

Reaction Pathways[1][2][3][4][5][6][7][8][9]

-

Path A (Direct): Acid-mediated condensation of the amide and aminophenol.

-

Path B (Via Nitrile): Dehydration of the amide to 2,5-difluorobenzonitrile, followed by Lewis-acid catalyzed cyclization. (Recommended for Scale-up)

Figure 1: Strategic pathways for converting 2,5-difluorobenzamide to benzoxazole derivatives. Path A (Red Dashed) is faster; Path B (Green) is more robust.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Nitrile Route (Two-Step)

Best for: Scale-up (>5g), high purity requirements, and sensitive substrates.

Step 1: Dehydration to 2,5-Difluorobenzonitrile

The primary amide is converted to the nitrile to increase electrophilicity at the benzylic carbon.

-

Reagents: 2,5-Difluorobenzamide (1.0 equiv), POCl

(5.0 equiv), Pyridine (catalytic). -

Procedure:

-

Charge a round-bottom flask with 2,5-difluorobenzamide (e.g., 10 mmol, 1.57 g).

-

Add POCl

(50 mmol, 4.6 mL) carefully. -

Heat to reflux (105°C) for 2–3 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

-

Workup: Cool to RT. Pour onto crushed ice/water (Caution: Exothermic hydrolysis of POCl

). Extract with DCM (3x). Wash organics with NaHCO -

Yield: Typically >90% (White solid).

-

Step 2: Zinc-Catalyzed Cyclization

-

Reagents: 2,5-Difluorobenzonitrile (from Step 1), 2-Aminophenol (1.1 equiv), ZnCl

(0.1 equiv), Chlorobenzene (Solvent). -

Procedure:

-

Dissolve the nitrile (1.0 equiv) and substituted 2-aminophenol (1.1 equiv) in Chlorobenzene (5 mL/mmol).

-

Add anhydrous ZnCl

(10 mol%). -

Reflux (132°C) for 12–16 hours. The reaction proceeds via the amidine intermediate which cyclizes with ammonia evolution.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine) and Brine.

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography (SiO

, Hexane/EtOAc gradient).

-

Protocol B: Direct PPA Cyclodehydration (One-Pot)

Best for: Rapid library generation, robust substrates, small scale (<1g).

Mechanism: Polyphosphoric Acid (PPA) acts as both a solvent and a strong dehydrating agent, forcing the condensation of the amide carbonyl with the amino group, followed by ring closure.

-

Reagents: 2,5-Difluorobenzamide (1.0 equiv), 2-Aminophenol (1.0 equiv), PPA (10–15 equiv by weight).

-

Procedure:

-

In a beaker or open vessel, mix 2,5-difluorobenzamide (1.0 mmol) and 2-aminophenol (1.0 mmol).

-

Add PPA (~3–5 g).

-

Heat to 140–150°C with mechanical stirring (magnetic stirring may fail due to viscosity).

-

Maintain temperature for 3–4 hours. The mixture will turn a dark reddish-brown.

-

Critical Workup: Cool to ~60°C. Pour the viscous syrup slowly into crushed ice with vigorous stirring. Neutralize the resulting slurry with conc. NH

OH or 50% NaOH solution until pH ~8. -

Isolation: Filter the precipitate. Wash copiously with water. Recrystallize from EtOH/Water.

-

Analytical Data & Validation

To validate the synthesis, look for the disappearance of amide protons and the characteristic shift of the benzoxazole C2 carbon.

| Feature | 2,5-Difluorobenzamide (SM) | 2-(2,5-Difluorophenyl)benzoxazole (Product) |

| IR (cm | 3350, 3180 (NH | ~1610 (C=N), No C=O or NH |

| Broad singlets (NH | Aromatic region only (7.2–8.2 ppm). No exchangeable protons. | |

| ~165 ppm (C=O) | ~158–162 ppm (C2 of oxazole) | |

| Physical | White crystalline solid | Often off-white/tan needles; Fluorescent under UV |

Advanced Application: Scaffold Hopping

For researchers intending to use the 2,5-difluorobenzamide ring as the benzoxazole core rather than the substituent.

If the goal is to synthesize 5-fluorobenzoxazole derivatives (where the difluoro-ring becomes the heterocycle), the amide must first be converted to an amine.

-

Hofmann Rearrangement: Treat 2,5-difluorobenzamide with NaOBr (NaOH + Br

) to yield 2,5-difluoroaniline . -

Acylation: React 2,5-difluoroaniline with an acyl chloride (R-COCl) to form the anilide.

-

Intramolecular Cyclization: Use a base (K

CO

References

-

General Benzoxazole Synthesis: Soni, S., et al. (2023).[1] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor." RSC Advances, 13, 25335.

-

Amide Activation: Davison, E. K., et al. (2024). "Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization." Molecules, 29(18), 4350.

- FtsZ Inhibition Context: Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry, 288, 2675-2683. (Contextualizing the 2,6- and 2,5-difluorobenzamide motif).

-

PPA Method: Gorepatil, P. B., et al. (2013). "Samarium(III) triflate as an efficient and reusable catalyst for facile synthesis of benzoxazoles." Synlett, 24, 2241-2244.[2] (Comparison of acid catalysts vs PPA).

Sources

Application Notes and Protocols: 2,5-Difluoro-4-methoxybenzamide as a Key Intermediate in the Synthesis of Novel Agrochemicals

Introduction: The Strategic Importance of Fluorinated Benzamides in Agrochemical Design

In the competitive landscape of modern agriculture, the development of novel, effective, and environmentally conscious crop protection agents is paramount. Fluorinated organic compounds have emerged as a cornerstone in the design of advanced agrochemicals, owing to the unique physicochemical properties that fluorine substitution imparts. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity.[1] Within this context, 2,5-Difluoro-4-methoxybenzamide serves as a high-value intermediate, offering a versatile scaffold for the synthesis of next-generation fungicides and herbicides. Its specific substitution pattern—two fluorine atoms ortho and meta to the amide group, and a methoxy group para to the amide—provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity in the resulting agrochemical.

This document provides a comprehensive guide for researchers and professionals in the agrochemical industry on the synthesis and application of this compound. We will detail a robust synthetic protocol for its preparation and illustrate its potential in the synthesis of a novel pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs).[2]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available 2,5-difluoro-4-methoxybenzoic acid. The procedure involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Part 1: Synthesis of 2,5-Difluoro-4-methoxybenzoyl chloride

The initial step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,5-difluoro-4-methoxybenzoic acid (1 equivalent).

-

Reagent Addition: Add thionyl chloride (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is gently heated to reflux (approximately 70-80 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 2,5-difluoro-4-methoxybenzoyl chloride, a liquid, is typically used in the next step without further purification.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture as thionyl chloride and the resulting acyl chloride will react with water.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the solvent.

-

DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more potent acylating agent.

Part 2: Amidation to this compound

The crude 2,5-difluoro-4-methoxybenzoyl chloride is then reacted with an ammonia source to form the desired benzamide.

Experimental Protocol:

-

Reaction Setup: In a separate flask, prepare a solution of concentrated aqueous ammonia (ammonium hydroxide, ~25-30%) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), cooled in an ice bath.

-

Reagent Addition: The crude 2,5-difluoro-4-methoxybenzoyl chloride, dissolved in a minimal amount of anhydrous DCM or THF, is added dropwise to the cold ammonia solution with vigorous stirring.

-

Reaction Conditions: The reaction is typically exothermic. Maintain the temperature below 10 °C during the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Work-up and Purification: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white to off-white solid.

Causality Behind Experimental Choices:

-

Excess Ammonia: A large excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct formed during the reaction.

-

Low Temperature: The reaction is performed at a low temperature to control the exothermicity and to minimize potential side reactions.

Diagram of the Synthetic Workflow:

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Difluoro-4-methoxybenzamide Synthesis

Status: Operational | Ticket: #8829-F | Specialist: Senior Application Scientist[1]

Welcome to the Optimization Hub

You are likely experiencing yield inconsistencies with 2,5-difluoro-4-methoxybenzamide . This is a common challenge with electron-deficient fluorinated aromatics. The presence of two fluorine atoms creates unique electronic effects that can destabilize intermediates or promote side reactions (like hydrolysis) if not managed precisely.[1]

This guide moves beyond basic recipes to address the mechanistic bottlenecks limiting your yield.

Part 1: The Synthetic Strategy (Logic & Causality)[1]

To improve yield, you must first identify which stage of the reaction coordinate is failing.[1] The synthesis typically follows a nucleophilic aromatic substitution (SNAr) followed by amidation.[1]

The Validated Pathway

The most robust route for high-yield scale-up avoids direct amidation of the acid using coupling reagents (like EDC/HOBt), which often struggle with steric hindrance from the ortho-fluorines.[1] Instead, the Acid Chloride Method is the gold standard for this substrate.[1]

Core Workflow:

-

Precursor Control: Regioselective methoxylation of 2,4,5-trifluorobenzoic acid.[1]

-

Activation: Conversion to acid chloride using Thionyl Chloride (

) with DMF catalyst. -

Amidation: Reaction with aqueous or gaseous ammonia.[1]

Figure 1: The optimized reaction coordinate.[1] Note that the critical yield-determining step is often the activation of the acid to the chloride.[1]

Part 2: Optimized Experimental Protocol

Objective: Maximize conversion of 2,5-difluoro-4-methoxybenzoic acid to the amide.

Phase A: Activation (Acid

Acid Chloride)

Why this fails: The ortho-fluorines withdraw electrons, making the carbonyl carbon electrophilic, but they also provide steric bulk. Without a catalyst,

-

Setup: Dry 3-neck flask,

atmosphere, reflux condenser with a -

Solvent: Suspend 1.0 eq of 2,5-difluoro-4-methoxybenzoic acid in anhydrous Toluene (5-10 volumes). Do not use wet solvents; they hydrolyze the reagent.[1]

-

Reagent: Add 1.5 - 2.0 eq of Thionyl Chloride (

) . -

Catalyst (CRITICAL): Add 2-3 drops of DMF (Dimethylformamide) .[1]

-

Reaction: Reflux at 75-80°C for 2-3 hours.

-

Monitoring: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or LCMS. Look for complete consumption of the acid.[1]

-

Workup: Evaporate toluene and excess

under reduced pressure. Trace

Phase B: Amidation (Acid Chloride

Amide)

Why this fails: Exothermic hydrolysis competes with amidation.[1]

-

Solvent: Dissolve the crude acid chloride residue in anhydrous THF or DCM (5 volumes).

-

Ammonia Source:

-

Method A (Gas): Cool to 0°C. Bubble anhydrous

gas through the solution for 30 mins. -

Method B (Aqueous - Easier): Cool 28%

(5 eq) in a separate flask to 0°C. Add the acid chloride solution dropwise to the ammonia. -

Why Dropwise? Adding the acid chloride to the ammonia (inverse addition) ensures the amine is always in excess, preventing the formation of dimers (anhydrides).[1]

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

-

Isolation:

Part 3: Troubleshooting Guide

Use this decision matrix to diagnose yield losses.

Figure 2: Diagnostic logic for resolving yield issues.

Common Failure Modes

Issue 1: "I recovered my starting material (Carboxylic Acid)."

-

Cause: Incomplete formation of the acid chloride.[1]

-

Fix: You likely skipped the DMF catalyst or used wet solvent.[1] The ortho-fluorines protect the carbonyl carbon.[1] You must use catalytic DMF to generate the reactive Vilsmeier intermediate.[1]

Issue 2: "I have a byproduct with double the molecular weight."

-

Cause: Anhydride formation.[1][6] This happens if the acid chloride reacts with the carboxylic acid (instead of ammonia) or if water is present.[1]

-

Fix: Ensure excess ammonia is present immediately upon mixing (Inverse Addition).

Issue 3: "The product is not precipitating."

-

Cause: this compound has some polarity due to the amide and methoxy groups.[1]

-

Fix: Do not rely solely on filtration.[1] If no solid forms, extract the aqueous mixture with Ethyl Acetate (EtOAc) (3x).[1] Wash the organic layer with Brine to push the amide into the organic phase.[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use coupling agents like EDC or HATU instead of Thionyl Chloride? A: You can, but yields are typically lower (60-70% vs 90%+).[1] The steric bulk of the ortho-fluorines (positions 2 and 5 are adjacent to the reaction center or the methoxy group) hinders the formation of the active ester in coupling reactions.[1] The Acid Chloride route is more aggressive and sterically forgiving.[1]

Q2: How do I ensure the methoxy group is in the 4-position?

A: This is determined during the synthesis of the precursor acid.[1] If you are making the acid from 2,4,5-trifluorobenzoic acid, the nucleophilic attack by methoxide (

Q3: My product is slightly yellow. How do I purify it? A: The yellow color often comes from trace nitrated impurities or polymerized DMF/SOCl2 byproducts.[1]

-

Purification: Recrystallization is effective.[1] Dissolve in hot Ethanol or Ethyl Acetate , then add Hexane/Heptane until cloudy.[1] Cool slowly.

-

Chromatography: If using a column, elute with 50-100% EtOAc in Hexanes.[1] The amide is polar.[1]

Q4: Is the reaction sensitive to moisture? A: The Step 1 (Acid Chloride formation) is highly sensitive.[1] Once the amide is formed, it is stable.[1] However, if water enters Step 1, it destroys the reagent and reverts the intermediate back to the acid.

Data Summary: Solvent & Reagent Selection

| Component | Recommendation | Reason for Selection |

| Solvent (Step 1) | Toluene (Anhydrous) | High boiling point allows reflux (80°C) to drive HCl gas out.[1] |

| Reagent | Thionyl Chloride ( | Converts acid to chloride; excess is easily removed by evaporation.[1] |

| Catalyst | DMF (Dimethylformamide) | Essential nucleophilic catalyst to form the reactive chloroiminium species.[1] |

| Base (Step 2) | Ammonia ( | High nucleophilicity; excess is easily washed away with water.[1] |

| Purification | Recrystallization (EtOH/H2O) | Removes inorganic salts and trace acid precursors efficiently.[1] |

References

-

Preparation of Fluorinated Benzoic Acids

-

Source: European Patent Office (EPO).[1] "Process for preparing 2,4,5-trifluorobenzoic acid."

- Relevance: Defines the SNAr regioselectivity for the precursor.

-

-

Amide Synthesis via Acid Chlorides (General Protocol)

-

Vilsmeier-Haack Reagent Mechanism

-

Solubility & Properties of Fluorinated Benzamides

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 3. Process for preparing 2,4,5-trifluorobenzoic acid - Patent 0385253 [data.epo.org]

- 4. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 5. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]

Technical Support Center: Optimizing HPLC Retention for Polar Fluorinated Aromatics

Welcome to the technical support center for the analysis of polar fluorinated aromatic compounds by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

When analyzing polar fluorinated aromatics, chromatographers often face challenges with retention, peak shape, and resolution. This section is structured to help you diagnose and resolve these common issues.

Issue 1: Poor or No Retention on a Standard C18 Column

This is the most common issue when analyzing polar compounds on traditional reversed-phase columns.[1][2]

Core Problem: The analyte is too polar to be adequately retained by the nonpolar C18 stationary phase.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor retention.

Step-by-Step Solutions:

-

Optimize Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention.

-

For acidic compounds: Lowering the pH (e.g., using 0.1% formic acid or a phosphate buffer at pH 2.5) will suppress ionization, making the analyte more neutral and increasing its retention on a C18 column.[3]

-

For basic compounds: Increasing the pH to neutralize the compound can enhance retention. However, this requires a pH-stable column. A simpler approach for basic compounds is often to use a low pH to ensure consistent protonation and then address retention through other means.[3]

-

-

Consider Alternative Chromatography Modes: If pH adjustment is insufficient or the analyte is neutral, a different separation mechanism is required.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds. It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic, low-aqueous mobile phase.[4] This allows for the retention of compounds that would otherwise elute in the void volume in reversed-phase.[5]

-

Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, allowing for the simultaneous separation of polar and nonpolar analytes.[6][7][8] This is particularly useful for complex mixtures containing compounds with a wide range of polarities.[7] Mixed-mode chromatography also eliminates the need for ion-pairing reagents, making it compatible with mass spectrometry.[6][7]

-

Fluorinated Stationary Phases (PFP): Pentafluorophenyl (PFP) phases offer a unique selectivity for halogenated compounds and aromatics.[9][10][11] They can provide enhanced retention for polar fluorinated aromatics through a combination of hydrophobic, dipole-dipole, and π-π interactions.[11][12]

-

Issue 2: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise resolution and lead to inaccurate quantification.[13]

Core Problem: Secondary interactions with the stationary phase or issues with the mobile phase/sample solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Solutions:

-

Address Peak Tailing:

-

Mitigate Silanol Interactions: For basic analytes, a primary cause of tailing is the interaction with residual silanol groups on the silica surface of the stationary phase.[12][14][15]

-

Lower Mobile Phase pH: Adding an acidic modifier like formic or trifluoroacetic acid can suppress the ionization of silanol groups, reducing these secondary interactions.[3][16]

-

Use a High-Purity, End-capped Column: Modern columns are often "end-capped" to block many residual silanols.[14][15] Using a high-purity silica column with effective end-capping is crucial for good peak shape with basic compounds.[17]

-

Alternative Stationary Phases: PFP and mixed-mode columns can offer better peak shapes for basic compounds due to their different interaction mechanisms.[6][11]

-

-

Check for Mobile Phase/Sample Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try to dissolve the sample in the initial mobile phase.

-

-

Address Peak Fronting:

Issue 3: Inconsistent Retention Times

Poor reproducibility can make method validation and routine analysis impossible.

Core Problem: Lack of system equilibration, temperature fluctuations, or mobile phase instability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent retention times.

Step-by-Step Solutions:

-

Ensure Proper Equilibration: HILIC and mixed-mode chromatography can require longer equilibration times than standard reversed-phase methods. Ensure the column is fully equilibrated with the initial mobile phase before each injection.

-

Control Column Temperature: Temperature has a significant effect on retention time and selectivity.[19][20][21][22] Using a column thermostat will ensure consistent operating conditions and improve reproducibility.[20][23]

-

Mobile Phase Preparation:

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for a new polar fluorinated aromatic compound?

A: A good starting point is to perform scouting gradients on two different columns: a modern, end-capped C18 column and a PFP column.[24] For the C18 column, use a mobile phase with a low pH (e.g., 0.1% formic acid in water and acetonitrile).[3] For the PFP column, you can use similar mobile phase conditions. This initial screen will quickly tell you if reversed-phase is a viable option or if you need to explore other modes like HILIC.

Q2: When should I choose a HILIC column over a mixed-mode column?

A: Choose HILIC when your analytes are very polar and show little to no retention in reversed-phase, even with pH adjustment.[25] HILIC is particularly advantageous for separating polar compounds in order of increasing hydrophilicity. Mixed-mode chromatography is a better choice when your sample contains a mix of polar and nonpolar compounds, or when you need to retain both an active pharmaceutical ingredient and its counter-ion in a single run.[6][7]

Q3: How does temperature affect the separation of fluorinated aromatics?

A: Increasing the column temperature generally decreases retention time as it reduces the viscosity of the mobile phase and increases the kinetic energy of the analytes.[20][21][22] However, temperature can also affect selectivity. For some fluorinated compounds, higher temperatures can actually improve separation by altering the interactions between the analyte and the stationary phase.[19] It is an important parameter to screen during method development.

Q4: Can I use trifluoroacetic acid (TFA) as a mobile phase additive?

A: Yes, TFA is a common additive for improving peak shape, especially for basic compounds, by acting as an ion-pairing agent and suppressing silanol interactions.[26] However, be aware that TFA can suppress ionization in mass spectrometry. If using LC-MS, formic acid is generally a better choice.[17]

Q5: My polar fluorinated aromatic is a neutral compound, and it's not retained on a C18 column. What should I do?

A: For a neutral polar compound with poor retention, HILIC is the most promising approach.[5] Since the compound is neutral, pH adjustments will have little effect on its retention in reversed-phase. A HILIC column will retain the compound based on its polarity, providing a viable separation mechanism.[4] Alternatively, a PFP column may offer some retention through dipole-dipole interactions.[11]

Part 3: Experimental Protocols and Data

Protocol 1: Screening for Retention on Different Stationary Phases

-

Analytes: A mixture of polar fluorinated aromatic compounds.

-

Columns to Test:

-

C18, 2.7 µm, 4.6 x 100 mm

-

PFP, 2.7 µm, 4.6 x 100 mm

-

HILIC (Amide), 3 µm, 4.6 x 100 mm

-

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program (for C18 and PFP): 5-95% B over 10 minutes.

-

Gradient Program (for HILIC): 95-50% B over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Temperature: 30 °C

-

Injection Volume: 2 µL

-

Detection: UV at 254 nm

Data Summary: Expected Outcomes

| Stationary Phase | Expected Retention for Polar Fluorinated Aromatics | Primary Interaction Mechanism(s) |

| C18 | Low to moderate | Hydrophobic |

| PFP | Moderate to high | Hydrophobic, π-π, dipole-dipole, shape selectivity[9][10][11] |

| HILIC (Amide) | High | Partitioning into the aqueous layer on the stationary phase surface[4] |

References

- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W

- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom

- Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US.

- Mixed-Mode HPLC Separations: What, Why, and How | LCGC Intern

- Mixed-Mode Chromatography and St

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern

- Polar Compounds | SIELC Technologies.

- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchG

- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC Intern

- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom

- Troubleshooting poor resolution in HPLC analysis of fluorin

- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv.

- Retention properties of the fluorinated bonded phase on liquid chromatography of arom

- Retaining Polar Compounds. (2014, August 22).

- The Theory of HPLC Column Chemistry.

- How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc.

- Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chrom

- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.

- Effect of Elevated Temper

- The Use of Temperature for Method Development in LC - Chrom

- Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chrom

- Tips and Tricks of HPLC System Troubleshooting - Agilent.

- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices - Sigma-Aldrich.

- Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.

- HPLC Method Development: From Beginner to Expert Part 2 - Agilent. (2024, March 28).

- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor

- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern

- Common Issues in HPLC Analysis - Medikamenter Quality Services.

- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17).

- HPLC Method Development and Valid

- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores.

- Steps for HPLC Method Development | Pharmaguideline.

- Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns.

- HILIC separ

- Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing.

- HILIC – The Rising Star of Polar Chrom

- Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore.

- The effect of a mobile phase additive on the retention characteristics of different solute types on reversed-phase media - RSC Publishing.

- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central.

- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).

- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009, March 2).

- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

Sources

- 1. Polar Compounds | SIELC Technologies [sielc.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - AR [thermofisher.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. helixchrom.com [helixchrom.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. waters.com [waters.com]

- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 15. shodexhplc.com [shodexhplc.com]

- 16. agilent.com [agilent.com]

- 17. chromatographytoday.com [chromatographytoday.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chromtech.com [chromtech.com]

- 21. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]

- 22. chromatographytoday.com [chromatographytoday.com]

- 23. medikamenterqs.com [medikamenterqs.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Low Reactivity of Electron-Deficient Benzamides